4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol
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Overview
Description
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol is an organic compound with the molecular formula C27H22O2. It is also known as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene. This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxy and methyl groups. It is a white crystalline powder with a melting point of approximately 219°C .
Preparation Methods
The synthesis of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol typically involves the reaction of 9-fluorenone with 4-hydroxy-3-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroxy derivatives.
Scientific Research Applications
4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-3-methylacetophenone: This compound shares the hydroxy and methyl substituents but lacks the fluorene core.
o-Cresolphthalein: It has a similar phenolic structure but includes a phthalein moiety instead of the fluorene core.
The uniqueness of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol lies in its combination of the fluorene core with hydroxy and methyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114288-53-8 |
---|---|
Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C28H24O2/c1-17-14-20(12-13-26(17)29)28(21-15-18(2)27(30)19(3)16-21)24-10-6-4-8-22(24)23-9-5-7-11-25(23)28/h4-16,29-30H,1-3H3 |
InChI Key |
ZYMJHLOJHCNDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C |
Origin of Product |
United States |
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